molecular formula C22H42O4 B549203 18-(Tert-butoxy)-18-oxooctadecanoic acid CAS No. 843666-40-0

18-(Tert-butoxy)-18-oxooctadecanoic acid

Cat. No.: B549203
CAS No.: 843666-40-0
M. Wt: 370.6 g/mol
InChI Key: WDUQJXKBWRNMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-(Tert-butoxy)-18-oxooctadecanoic acid is a synthetic organic compound with the molecular formula C22H42O4 It is characterized by the presence of a tert-butoxy group and a ketone functional group attached to an octadecanoic acid backbone

Scientific Research Applications

18-(Tert-butoxy)-18-oxooctadecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Mode of Action

It is known that tert-butoxy groups can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that affects their structural conformation, but more research is needed to confirm this.

Biochemical Pathways

Tert-butoxy alkanols, which have vicinal tert-butoxy and hydroxy groups in their molecules, have been studied for their usability as oxygenated additives for motor gasoline . This suggests that the compound might affect pathways related to energy metabolism, but further studies are needed to confirm this.

Result of Action

Studies on similar compounds suggest that they can cause morphological changes in cells when exposed to oxidative stress . More research is needed to understand the specific effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-(tert-butoxy)-18-oxooctadecanoic acid typically involves the esterification of octadecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 18-(Tert-butoxy)-18-oxooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

    16-(Tert-butoxy)-16-oxohexadecanoic acid: Similar structure with a shorter carbon chain.

    Fmoc-D-Glu-O-t-Bu: Contains a tert-butoxy group and is used in peptide synthesis.

    Lacidipine: Contains a tert-butoxy group and is used as a pharmaceutical compound.

Uniqueness: 18-(Tert-butoxy)-18-oxooctadecanoic acid is unique due to its specific combination of a long carbon chain, tert-butoxy group, and ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQJXKBWRNMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650738
Record name 18-tert-Butoxy-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843666-40-0
Record name 18-tert-Butoxy-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-(tert-butoxy)-18-oxooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.